molecular formula C10H7N3O4 B6385494 (2,4)-Dihydroxy-5-(3-nitrophenyl)pyrimidine CAS No. 1261952-87-7

(2,4)-Dihydroxy-5-(3-nitrophenyl)pyrimidine

Cat. No.: B6385494
CAS No.: 1261952-87-7
M. Wt: 233.18 g/mol
InChI Key: UWJJJSJOGIOIHG-UHFFFAOYSA-N
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Description

(2,4)-Dihydroxy-5-(3-nitrophenyl)pyrimidine is a heterocyclic aromatic compound that features a pyrimidine ring substituted with hydroxyl groups at the 2 and 4 positions and a nitrophenyl group at the 5 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,4)-Dihydroxy-5-(3-nitrophenyl)pyrimidine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-nitrobenzaldehyde with urea in the presence of a base, followed by cyclization and subsequent hydroxylation at the 2 and 4 positions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: (2,4)-Dihydroxy-5-(3-nitrophenyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted pyrimidines.

Scientific Research Applications

(2,4)-Dihydroxy-5-(3-nitrophenyl)pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2,4)-Dihydroxy-5-(3-nitrophenyl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of hydroxyl and nitro groups allows for interactions with various biological molecules, influencing pathways involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

  • (2,4)-Dihydroxy-5-(4-nitrophenyl)pyrimidine
  • (2,4)-Dihydroxy-5-(2-nitrophenyl)pyrimidine
  • (2,4)-Dihydroxy-5-(3-aminophenyl)pyrimidine

Comparison:

  • Structural Differences: The position and nature of the substituents on the phenyl ring can significantly influence the compound’s reactivity and biological activity.
  • Uniqueness: (2,4)-Dihydroxy-5-(3-nitrophenyl)pyrimidine is unique due to the specific positioning of the nitro group, which can affect its electronic properties and interactions with biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

5-(3-nitrophenyl)-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O4/c14-9-8(5-11-10(15)12-9)6-2-1-3-7(4-6)13(16)17/h1-5H,(H2,11,12,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWJJJSJOGIOIHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CNC(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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